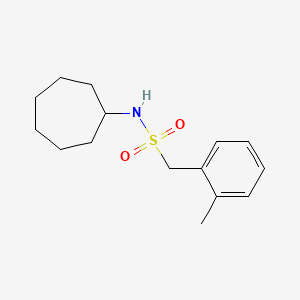![molecular formula C29H24N6O B4754377 2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B4754377.png)
2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline
Vue d'ensemble
Description
2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPQ and has a unique chemical structure that makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of DPQ is primarily through the inhibition of PARP-1. PARP-1 is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP-1 leads to the accumulation of DNA damage, which ultimately leads to cell death. DPQ has also been shown to inhibit other enzymes, such as topoisomerase IIα and β, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
DPQ has been shown to have various biochemical and physiological effects, including the inhibition of PARP-1, topoisomerase IIα and β, and the induction of cell cycle arrest and apoptosis in cancer cells. DPQ has also been found to have neuroprotective effects in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPQ is its ability to selectively inhibit PARP-1, which makes it a useful tool for studying the role of PARP-1 in various biological processes. However, DPQ has also been found to have off-target effects, such as the inhibition of other enzymes, which can complicate data interpretation. DPQ is also relatively unstable and can degrade over time, which can affect its potency.
Orientations Futures
There are several future directions for research on DPQ. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of DPQ. Another area of research is the investigation of the off-target effects of DPQ and the development of compounds that are more selective for PARP-1. Additionally, further studies are needed to determine the efficacy of DPQ in various disease models and to investigate its potential as a therapeutic agent.
Applications De Recherche Scientifique
DPQ has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DPQ has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death. This inhibition has been found to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In cancer research, DPQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to be due to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O/c36-28(34-16-18-35(19-17-34)29-30-14-7-15-31-29)23-12-13-24-25(20-23)33-27(22-10-5-2-6-11-22)26(32-24)21-8-3-1-4-9-21/h1-15,20H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGEWSEOMRKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diphenylquinoxalin-6-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)
![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)

![7-tert-butyl-1,3-dimethyl-8-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4754318.png)


![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)
![2-(5-methyl-2-furyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4754336.png)
![4-Bromo-N-(4-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754346.png)
![6-benzyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4754351.png)
![N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4754364.png)


![N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754401.png)